4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde
Overview
Description
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound characterized by its unique structure, which includes three linearly connected phenyl rings with methoxy groups at the 2’ and 5’ positions and aldehyde groups at the 4 and 4’’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the following steps:
Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a series of coupling reactions. For instance, Suzuki coupling can be employed to link the phenyl rings.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 2’ and 5’ positions via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The final step involves the formylation of the 4 and 4’’ positions. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various substituted terphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Material Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Photoluminescence: The compound exhibits photoluminescent properties, making it useful in the development of light-emitting materials and devices.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its application:
In MOFs: The compound acts as a ligand, coordinating with metal ions to form three-dimensional frameworks.
In Photoluminescence: The methoxy groups enhance the electron-donating properties of the phenyl rings, which in turn affects the electronic transitions and photoluminescent behavior of the compound.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxy-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which provide a balance of electron-donating and electron-withdrawing properties. This makes it versatile for various chemical reactions and applications in material science and organic synthesis .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZYZSJYJLLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OC)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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